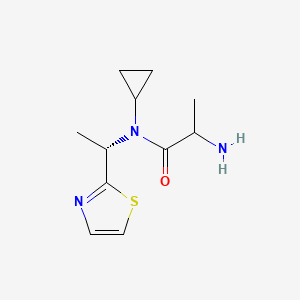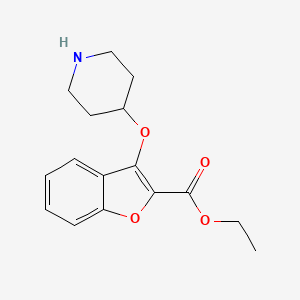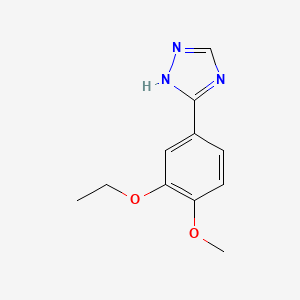
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a tetrazole ring and a pyrazole ring, both of which are known for their diverse biological activities. The presence of the 2-chlorophenyl group adds to its chemical complexity and potential for various applications in medicinal chemistry and materials science.
準備方法
The synthesis of 1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves coupling the tetrazole and pyrazole intermediates using a suitable linker, such as a methylene group, under controlled conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Biological Research: It is used in research to study enzyme inhibition, receptor binding, and other biochemical processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.
作用機序
The mechanism of action of 1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine can be compared with similar compounds, such as:
1-(2-Chlorophenyl)-1H-tetrazole: Lacks the pyrazole ring, making it less versatile in terms of biological activity.
1-(2-Chlorophenyl)-1H-pyrazole: Lacks the tetrazole ring, which may reduce its potential for certain applications.
1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the tetrazole and pyrazole rings, which provides a broader range of chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H10ClN7 |
|---|---|
分子量 |
275.70 g/mol |
IUPAC名 |
1-[[1-(2-chlorophenyl)tetrazol-5-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H10ClN7/c12-9-3-1-2-4-10(9)19-11(15-16-17-19)7-18-6-8(13)5-14-18/h1-6H,7,13H2 |
InChIキー |
FVAPMHMNUDCVMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)CN3C=C(C=N3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



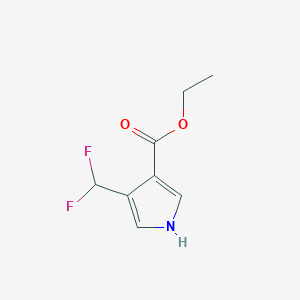

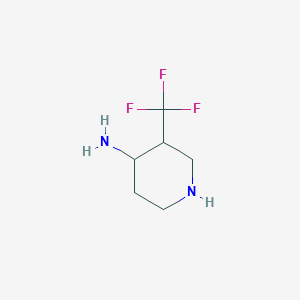
![7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole](/img/structure/B11793732.png)



